molecular formula C22H30O6 B281834 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol

6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol

Cat. No. B281834
M. Wt: 390.5 g/mol
InChI Key: DPWZGYIZQCRJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol, also known as ABN-CBD, is a synthetic compound that has gained attention in the field of cannabinoid research. This compound is a spirocyclic cannabinoid that has been shown to have potential therapeutic applications.

Mechanism of Action

6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol exerts its effects by interacting with the endocannabinoid system (ECS) in the body. The ECS is a complex system that regulates various physiological processes, including pain, inflammation, and mood. 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol acts as a partial agonist of the CB1 and CB2 receptors in the ECS, which leads to the modulation of various physiological processes. Moreover, 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol has been shown to interact with other receptors in the body, including the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by modulating the immune response. Moreover, 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol has been shown to have anxiolytic and antidepressant effects by modulating the activity of the 5-HT1A receptor in the brain.

Advantages and Limitations for Lab Experiments

6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. Moreover, 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, there are also limitations to using 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol in lab experiments. The compound is relatively new, and its effects on humans are not fully understood. Moreover, the compound has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research of 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol. One potential direction is to investigate the compound's effects on various diseases, including cancer, neurodegenerative diseases, and psychiatric disorders. Additionally, further research is needed to understand the compound's mechanism of action and its effects on the endocannabinoid system. Moreover, the development of more efficient synthesis methods for 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol could lead to improved yields and purity, which could facilitate further research on the compound. Finally, the development of novel analogs of 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol could lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol involves the reaction of cannabidiol (CBD) with glycidol and benzyl bromide. The reaction proceeds through a spirocyclization process, resulting in the formation of 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol. The yield of the reaction is relatively low, and the purification process can be challenging. However, recent advancements in synthetic chemistry have led to improved methods for the synthesis of 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol, which have resulted in higher yields and improved purity.

Scientific Research Applications

6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol has shown potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. Moreover, 6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol has been shown to have antitumor effects, making it a potential candidate for cancer treatment. The compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

properties

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

4-phenylmethoxy-7-prop-2-enoxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1//'-cyclohexane]-5,6-diol

InChI

InChI=1S/C22H30O6/c1-2-13-25-18-16(23)17(24)19(26-14-15-9-5-3-6-10-15)21-20(18)27-22(28-21)11-7-4-8-12-22/h2-3,5-6,9-10,16-21,23-24H,1,4,7-8,11-14H2

InChI Key

DPWZGYIZQCRJHC-UHFFFAOYSA-N

SMILES

C=CCOC1C(C(C(C2C1OC3(O2)CCCCC3)OCC4=CC=CC=C4)O)O

Canonical SMILES

C=CCOC1C(C(C(C2C1OC3(O2)CCCCC3)OCC4=CC=CC=C4)O)O

Origin of Product

United States

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